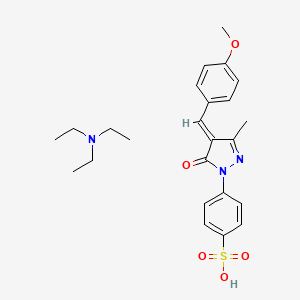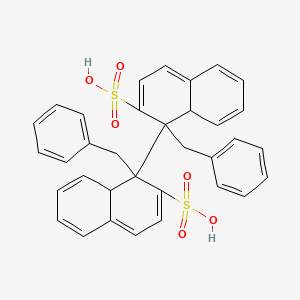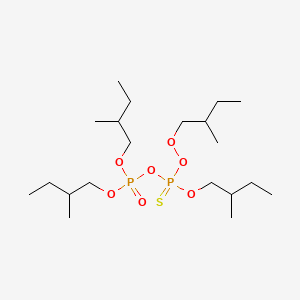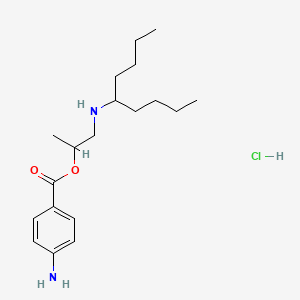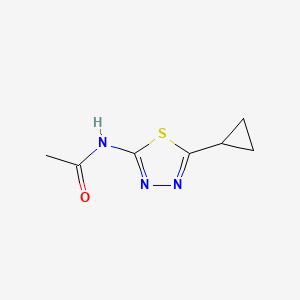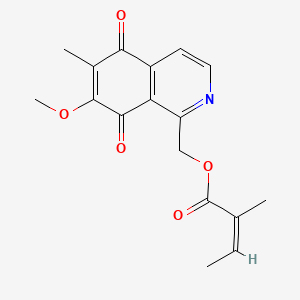
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium diisopropoxide bis(acetylacetonate) is an organometallic compound with the chemical formula [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO₂) and other titanium-based materials. This compound is known for its solubility in non-aqueous solvents and its utility in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium diisopropoxide bis(acetylacetonate) can be synthesized through the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the titanium isopropoxide. The general reaction is as follows:
Ti(OiPr)₄+2Hacac→Ti(acac)₂(OiPr)₂+2iPrOH
where Ti(OiPr)₄ is titanium isopropoxide and Hacac is acetylacetone .
Industrial Production Methods
In industrial settings, the production of titanium diisopropoxide bis(acetylacetonate) often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation to remove by-products and purification through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium diisopropoxide bis(acetylacetonate) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and acetylacetone.
Thermal Decomposition: Decomposes upon heating to produce titanium dioxide.
Ligand Exchange: Can undergo ligand exchange reactions with other chelating agents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Thermal Decomposition: Conducted at elevated temperatures, often in an inert atmosphere.
Ligand Exchange: Involves the use of other chelating agents such as ethyl acetoacetate.
Major Products Formed
Titanium Dioxide (TiO₂): A major product formed through hydrolysis and thermal decomposition.
Acetylacetone: Released during hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Titanium diisopropoxide bis(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance ceramics and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism by which titanium diisopropoxide bis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide. Upon hydrolysis or thermal decomposition, the compound releases titanium ions, which then form titanium dioxide. This process involves the coordination of acetylacetonate ligands to the titanium center, followed by the release of these ligands during the formation of titanium dioxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: Another titanium precursor used in the synthesis of titanium dioxide.
Titanium butoxide: Similar to titanium diisopropoxide bis(acetylacetonate) but with butoxide ligands.
Titanium oxyacetylacetonate: Contains acetylacetonate ligands but differs in its oxygen coordination
Uniqueness
Titanium diisopropoxide bis(acetylacetonate) is unique due to its dual functionality as both a titanium source and a chelating agent. This dual functionality allows for greater control over the synthesis of titanium-based materials, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H32O6Ti |
|---|---|
Molekulargewicht |
368.29 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3-;;; |
InChI-Schlüssel |
OLRBYEHWZZSYQQ-VGKOASNMSA-N |
Isomerische SMILES |
CC(O)C.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


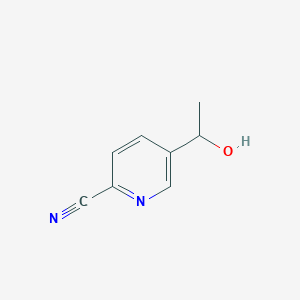
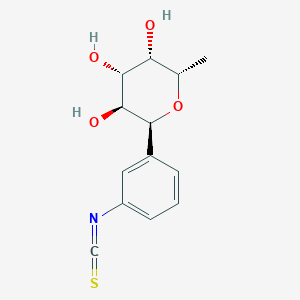

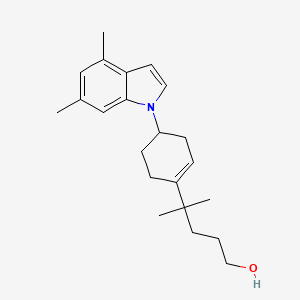
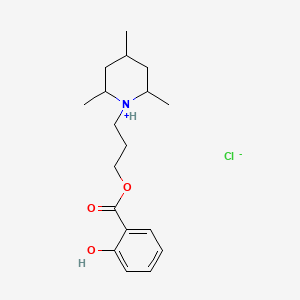
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
